Tyrosine Hydroxylase Inhibition: Deoxyfrenolicin as a Competitive Inhibitor with In Vivo Validation
Deoxyfrenolicin demonstrates potent, competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. Kinetic studies established competitive inhibition with respect to the tyrosine substrate, with an in vitro IC₅₀ of 2.1 μM (0.7 μg/mL) [1]. When administered intraperitoneally to rats at a single dose of 50 mg/kg, deoxyfrenolicin produced significant inhibition of adrenal tyrosine hydroxylase activity [2]. This enzyme inhibitory profile is not reported for structurally related frenolicin lactones, representing a target-specific differentiation that may inform selection for catecholamine pathway research applications.
| Evidence Dimension | Tyrosine hydroxylase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 μM (0.7 μg/mL) |
| Comparator Or Baseline | Frenolicin / frenolicin B: No reported tyrosine hydroxylase inhibitory activity |
| Quantified Difference | Not applicable — comparator lacks reported activity |
| Conditions | In vitro enzyme assay; competitive inhibition with respect to tyrosine; pteridine cofactor present |
Why This Matters
Procurement for tyrosine hydroxylase or catecholamine pathway studies requires deoxyfrenolicin specifically; frenolicin analogs lack this documented inhibitory activity.
- [1] Taylor RJ, et al. Tyrosine hydroxylase inhibition in vitro and in vivo by deoxyfrenolicin. Biochem Pharmacol. 1970;19(5):1656. View Source
- [2] Taylor RJ, et al. Tyrosine hydroxylase inhibition in vitro and in vivo by deoxyfrenolicin. Biochem Pharmacol. 1970;19(5):1656. View Source
